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Compound of Interest

Compound Name: canditoxin

Cat. No.: B1172503 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: This guide provides a detailed examination of the evolutionary conservation of

candidalysin, a pivotal peptide toxin secreted by Candida species. It explores the structural and

functional conservation of candidalysin orthologs, the signaling pathways they trigger in host

cells, and the experimental methodologies used for their characterization.

Introduction to Candidalysin
Candidalysin is the first cytolytic peptide toxin identified in a human fungal pathogen,

specifically Candida albicans.[1][2] It is a 31-amino acid amphipathic and α-helical peptide that

plays a critical role in the pathogenesis of mucosal infections.[1][3] Candidalysin is derived from

a larger precursor protein encoded by the ECE1 (Extent of Cell Elongation 1) gene.[3][4][5] The

ECE1 gene is highly expressed during the yeast-to-hypha transition, a key virulence trait of C.

albicans.[2][6] The Ece1p polypeptide undergoes proteolytic processing by kexin proteases at

conserved lysine-arginine (KR) sites to release candidalysin and several other non-

candidalysin Ece1-derived peptides (NCEPs).[1][3][5]

Functionally, candidalysin contributes to virulence by directly damaging epithelial cell

membranes, leading to cellular leakage and lysis.[2][7] This damage triggers host danger

response signaling pathways, initiating an inflammatory response characterized by the

production of various cytokines and the recruitment of immune cells, such as neutrophils.[2][7]

[8]
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Evolutionary Conservation of ECE1 and
Candidalysin
The ECE1 gene is not broadly conserved among fungal pathogens; its presence is primarily

restricted to a few closely related Candida species.[4][5][9] Orthologs of C. albicans Ece1p

have been identified in Candida dubliniensis and Candida tropicalis.[1][10][11][12] While the

overall Ece1p sequences show some divergence, the candidalysin-like region is flanked by

conserved kexin recognition sites, suggesting a similar processing mechanism.[1][13]

Sequence Alignment of Candidalysin Orthologs
A multiple sequence alignment of candidalysin peptides from C. albicans, C. dubliniensis, and

C. tropicalis reveals both conserved residues and species-specific variations.

Species Candidalysin Peptide Sequence

C. albicans
S-I-I-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-

W-I-K-R-I-Q-Q

C. dubliniensis
S-I-I-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-

W-I-K-R-I-Q-Q

C. tropicalis
S-I-I-G-I-I-V-G-G-V-L-K-V-L-T-T-G-L-P-A-L-I-S-

W-I-K-R-I-Q-Q

Sequence data is based on alignments found in the literature.[1][13]

Despite amino acid sequence variations, all identified candidalysins maintain a predominantly

α-helical secondary structure and amphipathic properties, which are crucial for their

membrane-disrupting activity.[1][10][11][12]

Candidalysin Variants within Species
Recent studies have also identified sequence variants of candidalysin within isolates of the

same species, including C. albicans, C. dubliniensis, and C. tropicalis.[14][15][16] These

variants exhibit differences in their biological activity, including their capacity to damage host
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cells and trigger immune responses.[14][17] For example, analysis of 182 C. albicans isolates

identified 10 candidalysin variants.[14][15]

Functional Conservation and Potency of
Candidalysin Orthologs
While candidalysin orthologs share a common function in damaging host cells, their potency

can differ significantly. Comparative studies have shown that candidalysins from C. dubliniensis

and C. tropicalis can have higher damaging and activation potential than that of C. albicans.[1]

[10][11]

Quantitative Comparison of Epithelial Cell Damage
The cytotoxic activity of candidalysin orthologs is commonly quantified by measuring the

release of lactate dehydrogenase (LDH) from epithelial cells.

Candidalysin Origin Concentration (µM)
LDH Release (% of
Control)

C. albicans 3 ~20%

15 ~50%

70 100%

C. dubliniensis 3 ~40%

15 ~80%

70 >100%

C. tropicalis 3 ~45%

15 ~90%

70 >100%

Data synthesized from studies on TR146 oral epithelial cells.[1]

Quantitative Comparison of Calcium Influx
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Candidalysin-induced membrane permeabilization leads to an influx of extracellular calcium.

Candidalysin Origin (70
µM)

Time (minutes)
Calcium Influx (Relative
Fluorescence Units)

C. albicans 10 ~1.5

30 ~2.0

180 ~2.5

C. dubliniensis 10 ~2.5

30 ~2.8

180 ~3.0

C. tropicalis 10 ~2.8

30 ~3.0

180 ~3.2

Data reflects the more rapid induction of calcium influx by C. dubliniensis and C. tropicalis

candidalysins.[1]

Quantitative Comparison of Cytokine Secretion
Candidalysins trigger the release of various pro-inflammatory cytokines from epithelial cells.
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Cytokine
Candidalysin
Origin

Concentration (µM) Secretion (pg/mL)

IL-1α C. albicans 15 ~20

C. dubliniensis 15 ~35

C. tropicalis 15 ~25

IL-1β C. albicans 15 ~5

C. dubliniensis 15 ~15

C. tropicalis 15 ~18

G-CSF C. albicans 3 ~1000

C. dubliniensis 3 ~1500

C. tropicalis 3 ~1800

GM-CSF C. albicans 3 ~200

C. dubliniensis 3 ~350

C. tropicalis 3 ~400

Data represents the mean secretion levels from treated epithelial cells.[1]

Host Cell Signaling Pathways Activated by
Candidalysin
Candidalysin activates several key signaling pathways in host cells, which are central to the

innate immune response to Candida infections.

The MAPK/c-Fos Signaling Pathway
A primary response to candidalysin involves the activation of the mitogen-activated protein

kinase (MAPK) pathways, specifically the ERK1/2 and p38 pathways.[18][19] This leads to the

activation of the transcription factor c-Fos, which drives the expression of pro-inflammatory

cytokines.[2][7]
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Candidalysin-induced MAPK and c-Fos signaling pathway.
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The NLRP3 Inflammasome Activation Pathway
In phagocytic cells like macrophages and dendritic cells, candidalysin is a key trigger for the

activation of the NLRP3 inflammasome.[18][20][21] This leads to the cleavage of pro-caspase-

1 into active caspase-1, which in turn processes pro-IL-1β into its mature, secreted form.
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NLRP3 inflammasome activation by candidalysin.
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Key Experimental Protocols
The following protocols are fundamental for studying the biological activity of candidalysin and

its orthologs.

General Experimental Workflow

Start: Synthesize or Purify
Candidalysin Peptides

Culture Host Cells
(e.g., TR146 Epithelial Cells)

Treat Cells with Candidalysin
(Dose-response & Time-course)

Collect Supernatant Prepare Cell Lysates Calcium Influx Assay

LDH Assay
(Cell Damage)

ELISA / CBA
(Cytokine Quantification)

Western Blot
(Signaling Pathway Activation)

Data Analysis and Comparison

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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